1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)-

Description

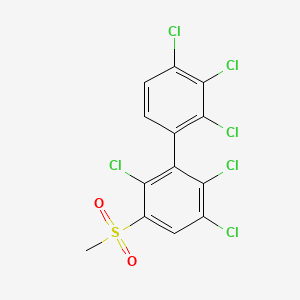

This compound is a polychlorinated biphenyl (PCB) derivative substituted with six chlorine atoms and a methylsulfonyl (-SO₂CH₃) group. Its molecular structure consists of two benzene rings linked by a single bond (biphenyl backbone), with chlorine atoms occupying positions 2, 2', 3, 3', 4', and 6, and the methylsulfonyl group at position 3.

Propriétés

IUPAC Name |

1,2,4-trichloro-5-methylsulfonyl-3-(2,3,4-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl6O2S/c1-22(20,21)8-4-7(15)11(17)9(13(8)19)5-2-3-6(14)12(18)10(5)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNNUEQAOMHGJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164436 | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149949-90-6 | |

| Record name | 3-(Methylsulfonyl)-2,2′,3′,4′,5,6-hexachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149949-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylsulfonyl-2,2',3',4',5,6-hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149949906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYLSULFONYL-2,2',3',4',5,6-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PNM4P3SB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Chlorination of Biphenyl

- Starting Material: Biphenyl or a partially chlorinated biphenyl derivative.

- Chlorinating Agents: Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) are commonly employed to introduce chlorine atoms at specific positions on the biphenyl rings.

- Reaction Conditions: Controlled temperature and solvent environment to achieve selective chlorination, preventing over-chlorination or undesired substitution.

- Outcome: Formation of hexachlorinated biphenyl intermediates with chlorine atoms substituted at positions 2,2',3,3',4',6.

Sulfonation and Methylsulfonyl Group Introduction

- Sulfonating Agents: Sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) are used to introduce sulfonyl groups onto the chlorinated biphenyl intermediate.

- Process: The sulfonation typically targets the 5-position on the biphenyl ring due to steric and electronic effects of the chlorine substituents.

- Methylation: The sulfonyl group is then methylated to form the methylsulfonyl (-SO₂CH₃) substituent. This step may involve methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂).

- Reaction Control: Careful control of reaction time, temperature, and reagent stoichiometry is critical to achieve high yield and purity.

Detailed Reaction Scheme and Conditions

| Step | Reaction Type | Reagents & Conditions | Product Description |

|---|---|---|---|

| 1 | Chlorination | Cl₂ gas or SO₂Cl₂, solvent (e.g., CCl₄), controlled temp (0–50°C) | Hexachlorinated biphenyl intermediate |

| 2 | Sulfonation | SO₃ or ClSO₃H, solvent (e.g., dichloromethane), low temp (0–10°C) | Sulfonylated biphenyl intermediate |

| 3 | Methylation | Methyl iodide or dimethyl sulfate, base (e.g., pyridine), ambient temp | Final product: 1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)- |

Research Findings and Analysis

- Selectivity: The presence of multiple chlorine atoms directs the sulfonation to the 5-position due to electronic effects, avoiding substitution at already chlorinated sites.

- Yield Optimization: Studies indicate that controlling the chlorination step's temperature and chlorine concentration is vital to minimize polychlorinated biphenyl byproducts.

- Purification: The final compound is typically purified by recrystallization or chromatographic techniques to separate it from lower chlorinated or unsulfonated impurities.

- Chemical Stability: The methylsulfonyl group confers enhanced polarity and reactivity, allowing further functionalization if needed for research or industrial applications.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Chlorinating Agent | Cl₂ gas or SO₂Cl₂ | Chlorine gas preferred for controlled chlorination |

| Chlorination Temp | 0–50 °C | Lower temps favor selectivity |

| Sulfonating Agent | SO₃ or ClSO₃H | Chlorosulfonic acid offers easier handling |

| Sulfonation Temp | 0–10 °C | Low temp prevents over-sulfonation |

| Methylating Agent | CH₃I or (CH₃O)₂SO₂ | Methyl iodide commonly used |

| Reaction Time | Several hours per step | Optimized based on scale and reagent purity |

| Yield | Typically moderate to high (60-85%) | Dependent on reaction control and purification |

Analyse Des Réactions Chimiques

Types of Reactions

1,1’-Biphenyl, 2,2’,3,3’,4’,6-hexachloro-5-(methylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts is a typical method.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Less chlorinated biphenyls.

Substitution: Biphenyl derivatives with various functional groups replacing chlorine atoms.

Applications De Recherche Scientifique

1,1’-Biphenyl, 2,2’,3,3’,4’,6-hexachloro-5-(methylsulfonyl)- has several scientific research applications:

Chemistry: Used as a model compound to study the behavior of chlorinated biphenyls in various chemical reactions.

Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.

Medicine: Studied for its potential impacts on human health, particularly in relation to its endocrine-disrupting properties.

Mécanisme D'action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4’,6-hexachloro-5-(methylsulfonyl)- involves its interaction with cellular components. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine function and induction of oxidative stress .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

The compound is compared to three categories of related compounds:

Physicochemical Properties

- Chlorination Pattern : The chlorine substitution at positions 2, 2', 3, 3', 4', and 6 distinguishes it from PCBs like PCB-138 (2,2',3,4,4',5') and PCB-153 (2,2',4,4',5,5'). These patterns influence lipophilicity and environmental mobility .

- Sulfonyl vs.

- Metabolic Stability : Sulfonated biphenyls are less prone to enzymatic degradation than hydroxylated derivatives (e.g., HMDB0244639), which are common PCB metabolites .

Environmental and Toxicological Profiles

- Environmental Persistence: Traditional hexachlorinated PCBs (e.g., PCB-138, PCB-153) are classified as persistent organic pollutants (POPs) due to resistance to degradation .

- Toxicity: Chlorinated biphenyls are linked to endocrine disruption and carcinogenicity. Sulfonated derivatives may exhibit different toxicokinetics due to altered interactions with cellular receptors .

Activité Biologique

1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)-, commonly referred to as PCB 131, is a polychlorinated biphenyl (PCB) compound characterized by its complex structure and significant biological activity. This compound has been the subject of various studies due to its environmental persistence and potential health impacts.

- Chemical Formula: C₁₂H₄Cl₆O₂S

- Molecular Weight: 360.878 g/mol

- CAS Registry Number: 61798-70-7

- IUPAC Name: 1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)-

Biological Activity

The biological activity of PCB 131 has been linked to various toxicological effects primarily through its interaction with biological systems. Research indicates that PCBs can disrupt endocrine functions and exhibit carcinogenic properties.

PCBs like PCB 131 exert their biological effects mainly through:

- Aryl Hydrocarbon Receptor (AhR) Activation: PCBs can bind to the AhR, leading to the transcription of genes involved in xenobiotic metabolism and potentially resulting in toxic effects .

- Endocrine Disruption: The compound has been shown to interfere with hormonal signaling pathways, affecting reproductive health and development .

Case Studies

- Reproductive Toxicity:

- Neurotoxicity:

- Immunotoxicity:

Environmental Impact

PCB 131 is persistent in the environment due to its resistance to degradation. It bioaccumulates in the food chain, leading to higher concentrations in top predators. The compound's mobility in aquatic systems contributes to widespread contamination of soil and water resources.

Toxicity Data Summary

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Reproductive Toxicity | Altered fetal development | |

| Neurodevelopmental Deficits | Impaired motor skills | |

| Immune System Alterations | Reduced antibody production |

PCB Accumulation in Tissues

Q & A

Basic: What are the key synthetic routes for 1,1'-Biphenyl, 2,2',3,3',4',6-hexachloro-5-(methylsulfonyl)-?

Methodological Answer:

The synthesis typically involves two main steps: (i) chlorination of biphenyl precursors and (ii) sulfonation to introduce the methylsulfonyl group.

- Chlorination: Polychlorinated biphenyl (PCB) intermediates (e.g., 2,2',3,3',4',6-hexachlorobiphenyl) are synthesized via Ullmann coupling or electrophilic aromatic substitution using FeCl₃ or AlCl₃ as catalysts under controlled temperatures (50–120°C) .

- Sulfonation: The methylsulfonyl group is introduced via sulfonation of the chlorinated intermediate. Sulfonyl chlorides (e.g., methylsulfonyl chloride) react with the aromatic ring under Friedel-Crafts conditions, followed by oxidation to stabilize the sulfone group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.